methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

Description

Chemical Identity and Structural Classification

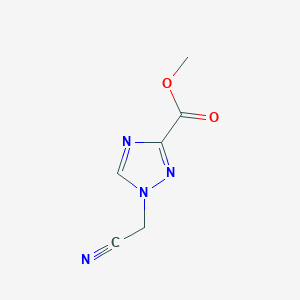

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate (CAS: 64074-25-5) is a heterocyclic organic compound with the molecular formula $$ \text{C}6\text{H}6\text{N}4\text{O}2 $$ and a molecular weight of 166.14 g/mol. Its structure features a 1,2,4-triazole core substituted at the N1 position with a cyanomethyl group ($$-\text{CH}2\text{CN}$$) and at the C3 position with a methyl carboxylate moiety ($$-\text{COOCH}3$$) (Figure 1). The compound belongs to the 1,2,4-triazole family, a class of nitrogen-rich heterocycles known for their diverse chemical reactivity and applications in medicinal and materials chemistry.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 64074-25-5 |

| IUPAC Name | This compound |

| PubChem CID | 335408 |

| Molecular Formula | $$ \text{C}6\text{H}6\text{N}4\text{O}2 $$ |

| Molecular Weight | 166.14 g/mol |

Historical Development and Discovery Context

The synthesis of 1,2,4-triazole derivatives gained prominence in the late 20th century due to their pharmacological potential. This compound emerged as a product of advancements in triazole functionalization strategies, particularly those involving cyanomethylation and esterification. Early routes relied on copper-catalyzed cyclization of nitriles with hydrazine derivatives, while modern methods employ electrochemical synthesis to improve yield and selectivity. Its development parallels the broader exploration of triazoles as bioactive scaffolds, with documented applications in antifungal and antibacterial agent design.

Physicochemical Properties and Molecular Characteristics

The compound exists as a solid at room temperature, with a melting point range of 80–113°C depending on crystallinity. It exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and limited solubility in water (<1 mg/mL at 25°C). Key physicochemical parameters include:

- LogP (Octanol-Water): Calculated as 0.89, indicating moderate hydrophobicity

- Hydrogen Bond Donors/Acceptors: 0 donors, 5 acceptors

- Rotatable Bonds: 3 (cyanomethyl and ester groups)

Table 2: Thermodynamic properties (predicted)

| Property | Value |

|---|---|

| Molar Refractivity | 38.76 cm³/mol |

| Polar Surface Area | 78.52 Ų |

| Molar Volume | 132.8 cm³/mol |

Structural Elucidation and Conformational Analysis

X-ray crystallography data for this specific compound remains unpublished, but related 1,2,4-triazole esters show planar triazole rings with substituents adopting anti-periplanar orientations to minimize steric strain. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$):

- $$ ^{13}\text{C} $$ NMR:

Mass spectrometry (CI mode) shows a molecular ion peak at $$ m/z $$ 195 [M+H]$$^+$$. Computational studies using density functional theory (DFT) predict a dipole moment of 5.21 D, reflecting significant charge separation between the electron-deficient triazole ring and polar substituents.

Nomenclature Systems and Registry Identification

The compound is systematically named under IUPAC rules as this compound, with alternate registries including:

Its SMILES notation ($$ \text{O=C(C1=NN(CC#N)C=N1)OC} $$) and InChI key ($$ \text{QMPFMODFBNEYJH-UHFFFAOYSA-N} $$) provide machine-readable structural representations. The cyanomethyl group is prioritized over the methyl ester in substituent numbering due to the seniority of nitrile functional groups in IUPAC nomenclature rules.

Properties

IUPAC Name |

methyl 1-(cyanomethyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-10(9-5)3-2-7/h4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAQCDVKAYYHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319379 | |

| Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64074-25-5 | |

| Record name | NSC344520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile with a hydrazine derivative, followed by esterification. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate serves as a crucial building block for synthesizing more complex organic molecules and heterocycles. Its unique functional groups enable diverse chemical transformations, including:

- Oxidation: Forms oxides or oxidized derivatives.

- Reduction: Converts nitrile groups to amines.

- Substitution Reactions: Introduces various functional groups into the triazole ring.

Biology

The biological activity of this compound has been extensively studied, particularly its potential in drug discovery and development. Notable applications include:

- Antimicrobial Activity: Exhibits significant antibacterial properties with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. It also demonstrates antibiofilm activity against standard antibiotics .

- Antifungal Properties: Research indicates potential antifungal activities, making it a candidate for developing new antifungal agents.

- Anti-inflammatory Activity: The compound has shown promise as a selective COX-2 inhibitor with lower ulcerogenic risk compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and dyes. Its derivatives can enhance the efficacy of agricultural products by providing improved biological activity against pests and diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various triazole derivatives including this compound. Results indicated that this compound significantly inhibited biofilm formation by Staphylococcus species compared to conventional antibiotics .

Case Study 2: Anti-inflammatory Properties

Research on the anti-inflammatory effects demonstrated that this compound showed superior COX-2 inhibition compared to established NSAIDs. This suggests potential for development into safer anti-inflammatory medications .

Mechanism of Action

The mechanism of action of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyanomethyl and carboxylate groups may also play roles in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazole core allows diverse functionalization. Key analogs include:

Key Observations :

Physical and Chemical Properties

| Property | Methyl 1H-1,2,4-triazole-3-carboxylate | Methyl 1-methyl Derivative | Ethyl 1-(4-bromophenyl) Derivative | Target Cyanomethyl Derivative |

|---|---|---|---|---|

| Melting Point (°C) | 196–199 | ~142 (predicted) | 414 (predicted) | Likely 200–220 (estimated) |

| Molecular Weight | 141.13 | 141.13 | 296.12 | ~167.14 (C7H7N4O2) |

| Solubility | Moderate in DMF/DMSO | Higher in non-polar solvents | Low in water; soluble in organic solvents | High in polar aprotic solvents |

| pKa (Predicted) | ~0.69 (similar to methyl ester analogs) | - | - | ~0.5–1.0 (electron-withdrawing nitrile) |

Notes:

- The cyanomethyl group’s polarity may reduce crystallinity compared to aryl-substituted analogs, affecting purification methods .

Biological Activity

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H6N4O2

- Molecular Weight : 166.14 g/mol

- CAS Number : 57031-66-0

The biological activity of this compound primarily involves its role as a ligand that interacts with various enzymes and receptors. The presence of the cyanomethyl and ester functional groups facilitates these interactions, allowing the compound to modulate different biological pathways effectively.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives, including this compound. It has shown potential against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that triazole derivatives can have MIC values as low as 0.22 to 0.25 µg/mL against certain bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : These compounds also exhibit significant antibiofilm activity, reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound and related compounds:

- Cytotoxicity Studies : In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound displayed cytotoxic effects on leukemia cell lines with IC50 values indicating low toxicity .

- Mechanisms : The anticancer activity is often associated with the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Study on Antimicrobial Properties

A study evaluated five pyrazole derivatives alongside this compound for their antimicrobial efficacy. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics .

Anticancer Activity Assessment

In another research effort focusing on the antiproliferative effects of triazole derivatives on cancer cell lines (A549, MCF-7, and HeLa), this compound was noted for its ability to induce apoptosis in cancer cells. The study utilized MTT assays to assess cell viability post-treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | MIC (µg/mL) | Notable Activity |

|---|---|---|---|

| This compound | Triazole derivative | 0.22 - 0.25 | Antimicrobial |

| Ethyl 1-(aminomethyl)-1H-pyrazole-5-carboxylate | Pyrazole derivative | Not specified | Antimicrobial |

| Ribavirin analogs | Nucleoside analog | Not specified | Anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate, and how can purity be optimized?

- Methodological Answer : A common approach involves [3+2] cycloaddition reactions between azides and alkynes (click chemistry). For example, methyl propiolate reacts with a cyanomethyl-substituted azide in the presence of a ruthenium catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) under reflux conditions . Purification via silica gel chromatography (eluting with CH₂Cl₂/ether) is critical to achieve >95% purity. Yield optimization may require adjusting stoichiometry (1:1.5 azide:alkyne ratio) and catalyst loading (5 mol%) . For hydroxymethylation precursors, Ba(OH)₂·8H₂O-mediated reactions with formaldehyde can be employed, followed by oxidation and esterification (32% overall yield) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include bond lengths (e.g., N–N: 1.309–1.356 Å, C–N: 1.336–1.372 Å) and angles (e.g., C–CH₂–N: ~112°, deviating from tetrahedral geometry) . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., cyanomethyl protons at δ ~4.5 ppm).

- Mass Spectrometry : HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z 197.07).

- Melting Point : Lit. values (196–199°C) help assess purity .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal conditions for cycloaddition or functionalization. For instance, ICReDD’s approach combines computational modeling with experimental validation to narrow down catalyst systems, solvent choices, and temperature profiles, reducing trial-and-error experimentation . Machine learning models trained on similar triazole syntheses (e.g., substituent effects on regioselectivity) can further guide cyanomethyl group introduction .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example:

- Tautomerism : SC-XRD may show a fixed 1,2,4-triazole tautomer, while NMR in DMSO may indicate equilibrium between forms. Variable-temperature NMR or NOESY can clarify .

- Crystal Packing Effects : Hydrogen bonding (e.g., N–H···O=C interactions) may distort bond angles vs. gas-phase DFT models. Compare calculated (B3LYP/6-311+G*) and experimental geometries .

Q. How do substituents (e.g., cyanomethyl) influence bioactivity, and how can this be systematically studied?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Analog Synthesis : Replace cyanomethyl with groups like benzyl () or tetrahydro-2H-pyran-2-yl ( ) via alkylation/click chemistry.

- Bioassays : Test against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR .

- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes of cyanomethyl derivatives vs. unsubstituted triazoles .

Experimental Design & Optimization

Q. What statistical approaches optimize reaction conditions for scale-up?

- Methodological Answer : Use factorial design (e.g., Box-Behnken) to evaluate variables:

- Factors : Temperature (80–120°C), catalyst loading (3–7 mol%), solvent polarity (toluene vs. DMF).

- Responses : Yield, purity, reaction time.

- Analysis : ANOVA identifies significant factors; response surface methodology (RSM) pinpoints optimal conditions . For example, a 24-hour reflux in toluene with 5 mol% catalyst maximizes yield (32–45%) while minimizing side products .

Q. How can stability issues (e.g., hydrolysis of the cyanomethyl group) be mitigated during storage?

- Methodological Answer :

- Storage Conditions : Anhydrous environments (argon atmosphere) at –20°C in amber vials .

- Stabilizers : Add 1% molecular sieves (3Å) to absorb moisture.

- Monitoring : Periodic HPLC-UV (λ = 254 nm) to track degradation (e.g., carboxylate formation) .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.